Mesendogen

概要

説明

メセンドゲンは、過渡性受容体電位カチオンチャネル、サブファミリーM、メンバー6(TRPM6)の新規な低分子阻害剤です。 マグネシウム恒常性の変化を通じて、ヒト胚性幹細胞の中胚葉および確定的な内胚葉の分化を促進する能力で知られています

準備方法

合成経路と反応条件

メセンドゲンの合成は、コア構造の調製から始まり、次に官能基の導入が行われるなど、複数のステップを伴います。正確な合成経路と反応条件は、機密情報であり、詳細に公開されていません。 合成には、目的の化学構造を得るために、さまざまな有機試薬と触媒が用いられることが知られています .

工業生産方法

メセンドゲンの工業生産は、バッチプロセスと連続フロープロセスを含む、大規模な有機合成技術を含む可能性があります。 生産プロセスは、収率、純度、およびコスト効率を最適化し、化合物が研究と潜在的な治療用途に必要な基準を満たすようにします .

化学反応の分析

反応の種類

メセンドゲンは、次のようなさまざまな種類の化学反応を起こします。

酸化: メセンドゲンは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、メセンドゲンに存在する官能基を修飾するために使用できます。

置換: メセンドゲンは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化またはカルボキシル化された誘導体が得られ、還元によってアルコールまたはアミンが得られます .

科学研究の応用

メセンドゲンは、次のようなさまざまな科学研究の応用があります。

科学的研究の応用

Stem Cell Differentiation

Mesendogen has been extensively studied for its role in enhancing the differentiation efficiency of hESCs and hiPSCs.

- Case Study : A study demonstrated that treatment with this compound significantly improved the differentiation outcomes in various protocols designed to induce mesoderm and definitive endoderm progenitors. This was evidenced by increased expression of lineage-specific markers and enhanced efficiency compared to control conditions .

| Cell Type | Differentiation Protocol | Efficiency (%) | Markers Expressed |

|---|---|---|---|

| hESCs | BVF Condition | ≥85 | T, Brachyury |

| hiPSCs | BF Condition | ≥80 | GATA4, KDR |

Magnesium Homeostasis Research

The role of magnesium in cellular processes is well-documented, with implications in various biological functions including cell signaling and differentiation.

- Research Findings : Studies indicate that magnesium deficiency can accelerate osteogenic differentiation in mesenchymal stem cells. This compound's ability to modulate magnesium levels provides a unique tool for investigating these pathways further .

Potential Therapeutic Applications

Beyond basic research, this compound's properties suggest potential therapeutic applications:

- Bone Regeneration : Preliminary studies indicate that manipulating magnesium levels may enhance bone regeneration processes, potentially offering new strategies for treating osteoporosis and other bone-related conditions .

- Cancer Research : Given its influence on cell fate decisions, this compound may also be explored for its potential impact on cancer therapies targeting stem-like properties in tumors .

作用機序

メセンドゲンは、細胞内マグネシウムの取り込みに重要な役割を果たすマグネシウムチャネルであるTRPM6の活性を阻害することによって、その効果を発揮します。 TRPM6を阻害することにより、メセンドゲンは細胞内マグネシウムレベルを低下させ、これがヒト胚性幹細胞の中胚葉および確定的な内胚葉系統への分化を促進します . 関与する分子標的と経路には、TRPM6 / TRPM7チャネル複合体とマグネシウム恒常性メカニズムが含まれます .

類似化合物との比較

類似化合物

TRPM7阻害剤: TRPM6に密接に関連する別のマグネシウムチャネルであるTRPM7を阻害する化合物。

マグネシウムキレート剤: マグネシウムイオンに結合し、生物系での利用可能性を調節する分子。

メセンドゲンの独自性

メセンドゲンは、TRPM6の特異的な阻害において独特であり、これはTRPM7を標的とするか、一般的なマグネシウムキレート剤として作用する他の化合物とは異なります。 この特異性により、マグネシウム恒常性のより正確な調節と幹細胞の標的化された分化が可能になります .

結論

メセンドゲンは、発生生物学、幹細胞研究、創薬の分野において貴重な化合物です。TRPM6の阻害とマグネシウム恒常性の変化を通じて中胚葉および確定的な内胚葉の分化を促進する能力は、科学研究と潜在的な治療用途のための強力なツールとなっています。

生物活性

Mesendogen (MEG) is a novel small molecule identified as a potent inhibitor of the transient receptor potential cation channel, subfamily M, member 6 (TRPM6). This compound has garnered attention for its significant role in promoting mesoderm and definitive endoderm differentiation in human embryonic stem cells (hESCs) and human induced pluripotent stem cells (hiPSCs). This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound operates primarily through the inhibition of TRPM6/TRPM7 magnesium channels. This inhibition leads to a reduction in intracellular magnesium levels, which is crucial for cellular differentiation processes. The compound was shown to enhance the efficiency of mesoderm and definitive endoderm differentiation protocols when used in combination with specific growth factors.

Key Findings:

- Inhibition of TRPM6/TRPM7 : this compound effectively inhibits the magnesium-importing activity of these channels, leading to significant changes in cellular differentiation outcomes .

- Enhanced Differentiation Efficiency : In growth factor-guided differentiation protocols, this compound increased the yield of mesoderm progenitors to over 85%, demonstrating its effectiveness in stem cell biology .

Table 1: Effect of this compound on Differentiation Efficiency

| Condition | Mesoderm Differentiation (%) | Definitive Endoderm Differentiation (%) |

|---|---|---|

| Control (DMSO) | 10% | 5% |

| MEG + A-BVF Protocol | 85% | 70% |

| Pre-treatment with MEG | 75% | 65% |

Data derived from experiments measuring differentiation efficiencies under various conditions using flow cytometry (FACS) analysis .

Case Studies

Several studies have highlighted the practical applications and implications of this compound in regenerative medicine and developmental biology:

- Stem Cell Differentiation : In a controlled study involving hESCs treated with this compound alongside growth factors such as Activin A and BMP4, researchers observed a marked increase in mesodermal markers compared to control groups. This study emphasized the potential of MEG to streamline protocols for generating specific cell types from stem cells .

- Osteogenic Differentiation : Another investigation focused on the role of magnesium transporters TRPM7 and MagT1 during osteogenic differentiation. The study found that silencing these transporters accelerated differentiation processes, akin to the effects observed with this compound treatment. This suggests that MEG may also have implications beyond mesodermal differentiation, potentially influencing bone metabolism .

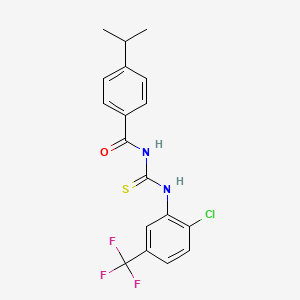

特性

IUPAC Name |

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N2OS/c1-10(2)11-3-5-12(6-4-11)16(25)24-17(26)23-15-9-13(18(20,21)22)7-8-14(15)19/h3-10H,1-2H3,(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFIVYCBLSSVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。